3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.
Quinoline Core Construction: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the piperazine and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industry: It can be used as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenethylamine
Uniqueness
Compared to similar compounds, 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its quinoline core, coupled with the thiazole and piperazine rings, provides a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O3S/c1-5-31-15-19(27-29-21(16-36-27)17-6-7-24(34-3)25(12-17)35-4)26(33)18-13-20(28)23(14-22(18)31)32-10-8-30(2)9-11-32/h6-7,12-16H,5,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYBYQVRBPMLPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C4=NC(=CS4)C5=CC(=C(C=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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